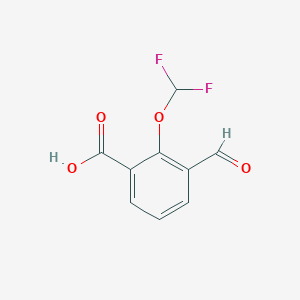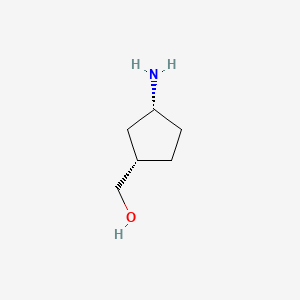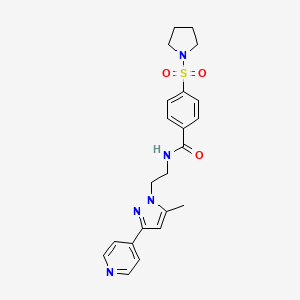![molecular formula C19H19ClN4O2 B2985091 2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(piperidin-1-yl)ethanone CAS No. 1260919-62-7](/img/structure/B2985091.png)
2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(piperidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups, including a chlorophenyl group, an oxadiazole ring, a pyrrole ring, and a piperidine ring . These groups are common in many bioactive compounds and drugs, suggesting that this compound may have biological activity.
Synthesis Analysis
While specific synthesis methods for this compound were not found, compounds with similar functional groups are often synthesized through various organic reactions, including nucleophilic substitutions and ring-closing reactions .Molecular Structure Analysis
The compound’s structure includes several aromatic rings (phenyl and pyrrole) and a heterocyclic ring (oxadiazole), which likely contribute to its stability and reactivity . The presence of nitrogen in the oxadiazole and piperidine rings may allow for hydrogen bonding interactions.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich aromatic rings and the electronegative chlorine atom. These features could make the compound susceptible to electrophilic aromatic substitution reactions .Wissenschaftliche Forschungsanwendungen
Molecular Interaction and Pharmacophore Models
A study by Shim et al. (2002) detailed the molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a compound similar in structure to the one , with the CB1 cannabinoid receptor. Through AM1 molecular orbital method and conformational analysis, they developed unified pharmacophore models for CB1 receptor ligands, revealing the importance of certain conformations and electrostatic characteristics for receptor binding. This research contributes to understanding the structural requirements for antagonistic activity at cannabinoid receptors (Shim et al., 2002).
Antimicrobial Activity
Several studies have synthesized compounds structurally related to "2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(piperidin-1-yl)ethanone" and evaluated their antimicrobial properties. For example, Salimon et al. (2011) synthesized 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone and found it to exhibit significant antimicrobial activity, highlighting the potential of oxadiazole derivatives in combating microbial infections (Salimon et al., 2011).
Chemical Synthesis and Characterization
Research into the synthesis and characterization of compounds related to "this compound" has been a focal point for developing new chemical entities with potential biological activities. For instance, Merugu et al. (2010) reported the microwave-assisted synthesis of 1-(4-(piperidin-1-yl) phenyl) ethanone derivatives and their subsequent antibacterial activity screening, demonstrating the efficiency of microwave irradiation in synthesizing bioactive compounds (Merugu et al., 2010).
Molecular Docking and Antimicrobial Evaluation
Katariya et al. (2021) synthesized novel biologically potent compounds incorporating oxazole, pyrazoline, and pyridine, and assessed their anticancer and antimicrobial activities. The molecular docking studies provided insights into the potential utilization of these compounds to overcome microbial resistance, showcasing the role of structural design in enhancing biological efficacy (Katariya et al., 2021).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O2/c20-15-7-4-6-14(12-15)18-21-19(26-22-18)16-8-5-11-24(16)13-17(25)23-9-2-1-3-10-23/h4-8,11-12H,1-3,9-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSOZXSGIVVHLPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[2-(4-sulfamoylphenyl)ethyl]piperidine-3-carboxamide](/img/structure/B2985009.png)
![2-[2-(4-Methoxyphenyl)-1-pyrrolidinyl]acetamide](/img/structure/B2985010.png)



![Benzyl[3-(dimethylamino)propyl]amine dihydrochloride](/img/no-structure.png)
![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylpyridine-2-carboxamide](/img/structure/B2985021.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(4-isopropylphenyl)acetamide](/img/structure/B2985024.png)
![1-[(1-Cyclobutanecarbonylazetidin-3-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B2985025.png)


![Ethyl 2-[2-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2985030.png)